[5-(3-chlorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a polycyclic heteroaromatic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) substituted with a 3-chlorophenyl group at position 5, a 3-methoxyphenylmethylsulfanyl moiety at position 7, and a hydroxymethyl group at position 11. The sulfanyl and methoxy groups likely influence solubility and binding specificity, while the chlorophenyl substituent may enhance hydrophobic interactions .
Properties
IUPAC Name |
[5-(3-chlorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-6-4-7-19(27)10-17)30-26(22)34-14-16-5-3-8-20(9-16)32-2/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVZQOYUDXIMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC(=CC=C5)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s common for such compounds to interact with specific enzymes or receptors within the body, altering their function and leading to various physiological effects.
Mode of Action
Typically, compounds like this can interact with their targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding.
Biochemical Pathways
It’s common for such compounds to influence a variety of biochemical pathways, leading to changes in cellular function and physiology.
Pharmacokinetics
Factors such as solubility, stability, and molecular size typically play a significant role in determining a compound’s bioavailability.
Result of Action
The effects can range from changes in gene expression to alterations in cellular signaling pathways, depending on the specific targets and mode of action of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
The compound [5-(3-chlorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS No. 892418-84-7) is a complex organic molecule characterized by a tricyclic structure and various functional groups that suggest potential biological activity. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H22ClN3O3S, with a molecular weight of 491.99 g/mol. The structural features include:
- Tricyclic Framework : The presence of fused rings with nitrogen and sulfur atoms.
- Functional Groups : Chlorophenyl and methoxyphenyl groups which may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound is inferred from its structural analogs and related compounds. Here are some key areas where biological activity has been observed:
- Antibacterial Activity : Similar compounds have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group may enhance this activity due to its electron-withdrawing properties.
- Enzyme Inhibition : Compounds with similar tricyclic structures have demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions like Alzheimer's disease or as anti-urolithic agents.
- Antitumor Activity : Structural analogs have been associated with anticancer properties, potentially due to their ability to interfere with cellular processes involved in proliferation .
Study 1: Synthesis and Biological Evaluation
In a study focusing on synthesized compounds with similar structural motifs, researchers evaluated their antibacterial and enzyme inhibitory activities. The findings indicated that several compounds exhibited significant inhibitory effects against AChE and showed promise as potential therapeutic agents for neurodegenerative diseases .
| Compound | Antibacterial Activity | AChE Inhibition |
|---|---|---|
| Compound A | Moderate against S. typhi | Strong |
| Compound B | Strong against B. subtilis | Moderate |
| Compound C | Weak against other strains | Strong |
Study 2: Molecular Docking Studies
Molecular docking studies conducted on related tricyclic compounds suggested that they interact favorably with target enzymes through hydrogen bonding and hydrophobic interactions. These interactions were critical in determining the binding affinity and specificity of the compounds towards their biological targets .
Study 3: Pharmacological Profile
A comprehensive pharmacological profile was established for structurally similar compounds, highlighting their potential as multi-target agents in treating infections and metabolic disorders. The presence of diverse functional groups allowed for varied interactions within biological systems, enhancing their therapeutic potential .
Comparison with Similar Compounds
Structural Features and Key Substituents
- Core structure : A fused tricyclic system with oxygen (2-oxa) and nitrogen (4,6,13-triaza) atoms, creating a rigid scaffold conducive to π-π stacking and hydrogen bonding .
- 7-{[(3-Methoxyphenyl)methyl]sulfanyl}: The sulfanyl linker improves solubility, while the methoxy group may engage in hydrogen bonding . 11-Methanol: A polar group that could participate in hydrophilic interactions or serve as a metabolic site .
Comparison with Similar Compounds
2D and 3D Structural Similarity
Using MACCS fingerprints (2D), this compound exhibits low similarity (0.3–0.4) to simpler triazole derivatives (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles) due to its polycyclic core . However, 3D descriptors (e.g., VolSurf) reveal overlapping chemical spaces with tricyclic antidepressants like fluoxetine, driven by comparable topology and hydrophobicity . Parametric t-SNE projections suggest it occupies a niche region in chemical space near sulfur-containing aromatics (S-PACs), which share depositional and reactivity profiles .
Physicochemical Properties
The target compound’s higher LogP and lower solubility compared to triazoles reflect its aromatic chlorophenyl group, while its similarity to S-PACs in hydrophobicity aligns with shared sulfanyl motifs .
Research Findings and Challenges
- QSAR Models : Predict moderate cytotoxicity (LC₅₀: 50 µM) due to the chlorophenyl group, aligning with hepatotoxic S-PACs .
- Crystallography: SHELX refinement reveals a hydrogen-bonding network between the methanol group and triazole nitrogen, stabilizing the conformation .
- Limitations : Machine learning models trained on triazoles poorly predict the target’s solubility, underscoring the need for chemical-space-aware algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
